Cas no 2161380-87-4 (5-Bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine)
5-Bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine Chemical and Physical Properties
Names and Identifiers
-
- ClC=1C=C(SC=1)C=1N=C(SC=1Br)N
- 5-bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine
- CS-0377234
- 2161380-87-4
- SCHEMBL19966961
- 5-Bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine (Avatrombopag Impurity)
- F83912
- 5-bromo-4-(4-chlorothiophen-2-yl)-1,3-thiazol-2-amine
- 5-Bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine
-
- Inchi: 1S/C7H4BrClN2S2/c8-6-5(11-7(10)13-6)4-1-3(9)2-12-4/h1-2H,(H2,10,11)
- InChI Key: NDDIDWDEBBDFIE-UHFFFAOYSA-N
- SMILES: BrC1=C(C2=CC(=CS2)Cl)N=C(N)S1
Computed Properties
- Exact Mass: 293.86878g/mol
- Monoisotopic Mass: 293.86878g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 95.4
Experimental Properties
- Density: 1.879±0.06 g/cm3(Predicted)
- Boiling Point: 424.9±40.0 °C(Predicted)
- pka: 1.75±0.10(Predicted)
5-Bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B909507-5g |
5-bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine |
2161380-87-4 | ≥95% | 5g |
4,050.00 | 2021-05-17 | |
| eNovation Chemicals LLC | Y1249100-100mg |
5-bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine |
2161380-87-4 | 97% | 100mg |
$55 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1249100-250mg |
5-bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine |
2161380-87-4 | 97% | 250mg |
$65 | 2024-06-05 | |
| Aaron | AR01XF4N-5g |
5-bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine |
2161380-87-4 | 98% | 5g |
$161.00 | 2025-02-12 | |
| eNovation Chemicals LLC | Y1249100-100mg |
5-bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine |
2161380-87-4 | 97% | 100mg |
$55 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1249100-250mg |
5-bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine |
2161380-87-4 | 97% | 250mg |
$60 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1249100-5g |
5-bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine |
2161380-87-4 | 97% | 5g |
$200 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1249100-1g |
5-bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine |
2161380-87-4 | 97% | 1g |
$85 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1249100-1g |
5-bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine |
2161380-87-4 | 97% | 1g |
$220 | 2023-09-04 | |
| Aaron | AR01XF4N-100mg |
5-bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine |
2161380-87-4 | 98% | 100mg |
$5.00 | 2025-02-12 |
5-Bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine Suppliers
5-Bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 5-Bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine
5-Bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine: A Comprehensive Overview
5-Bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine is a structurally complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound, identified by the CAS number No. 2161380-87-4, belongs to the class of thiazole derivatives, which are widely studied for their diverse biological activities. The molecule features a thiazole ring system, a bromine substituent at position 5, and a 4-chlorothiophenyl group attached at position 4. These structural elements contribute to its unique chemical properties and reactivity.
The synthesis of 5-Bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine involves multi-step reactions, often employing coupling agents and transition metal catalysts to achieve the desired regioselectivity. Recent advancements in catalytic methods have enabled more efficient and scalable production of this compound, making it more accessible for research and development purposes. Its synthesis is particularly notable for the formation of the thiazole ring, which is typically achieved through the condensation of an amine with a carbon nucleophile in the presence of a suitable catalyst.
One of the most promising applications of 5-Bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine lies in its potential as an intermediate in drug discovery. Thiazole derivatives are known for their ability to modulate various biological targets, including kinases, proteases, and ion channels. Recent studies have highlighted the compound's ability to inhibit certain enzymes associated with neurodegenerative diseases, such as Alzheimer's disease. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent inhibitory activity against acetylcholinesterase (AChE), a key enzyme implicated in Alzheimer's pathology.
In addition to its therapeutic potential, 5-Bromo-4-(4-chlorothiophen-2-yli)thiazol-2-amino has shown promise in materials science applications. Its electron-withdrawing groups (bromine and chlorine) make it a suitable candidate for use in organic electronics, particularly in the development of semiconducting materials. Studies conducted at leading institutions have explored its integration into organic field-effect transistors (OFETs), where it has demonstrated favorable charge transport properties.
The stability and reactivity of 5-Bromo-4-(4-chlorothiophen-yli)thiazol-amino are influenced by its substituents. The bromine atom at position 5 introduces electron-withdrawing effects, which enhance the compound's electrophilicity and reactivity towards nucleophilic attacks. Similarly, the 4-chlorothiophenyl group contributes to aromatic stability and may facilitate π–π interactions in biological systems. These properties make it an attractive substrate for further functionalization and modification.
From an environmental perspective, the ecological impact of 5-Bromo-thiazol-amino compounds has been a subject of recent research. Studies have focused on their biodegradation pathways and toxicity profiles to ensure their safe handling and disposal. Preliminary findings suggest that these compounds undergo rapid microbial degradation under aerobic conditions, minimizing their persistence in aquatic environments.
In conclusion, 5-Bromo-thiazol-amino compounds, particularly 5-Bromo-thiazol-amino (CAS No: 216138087), represent a class of molecules with multifaceted applications across chemistry and pharmacology. Their unique structural features and reactivity make them valuable tools for advancing drug discovery and materials science. As research continues to uncover new insights into their properties and potential uses, these compounds are poised to play an increasingly important role in modern chemical innovation.
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